N-(4-Ethynylphenethyl)acetamide

Description

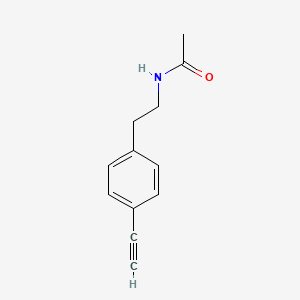

N-(4-Ethynylphenethyl)acetamide is an acetamide derivative featuring a phenethyl group substituted with an ethynyl moiety at the para position of the aromatic ring. The ethynyl group (sp-hybridized carbon chain) introduces unique electronic and steric properties, distinguishing it from other acetamide analogs.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-[2-(4-ethynylphenyl)ethyl]acetamide |

InChI |

InChI=1S/C12H13NO/c1-3-11-4-6-12(7-5-11)8-9-13-10(2)14/h1,4-7H,8-9H2,2H3,(H,13,14) |

InChI Key |

CUKRELXBCSNJRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Analgesic and Anti-Inflammatory Agents

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited analgesic activity comparable to paracetamol, attributed to the sulfonamide and piperazinyl groups enhancing receptor interaction .

- However, direct analgesic data are unavailable.

Anti-Hypernociceptive Agents

- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) : Demonstrated efficacy in inflammatory pain models due to sulfonamide-mediated modulation of ion channels or enzymes .

- N-(4-Ethynylphenethyl)acetamide : The ethynyl group’s electron-withdrawing nature may alter electronic distribution, affecting binding to pain-related targets.

Anti-Cancer Activity

Antimicrobial and Antifungal Activity

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria due to sulfonyl and thiazole groups disrupting cell walls .

- This compound : Lacking electronegative substituents (e.g., fluorine), its antimicrobial efficacy is likely lower.

Cytotoxicity

- This compound : The ethynyl group’s reactivity might introduce toxicity, but this requires experimental validation.

Solid-State Properties

Antiviral Potential

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Inhibited SARS-CoV-2 via pyridine-mediated interactions with His163 and Asn142 .

- This compound : The ethynyl group’s rigidity might hinder binding to viral protease active sites compared to flexible pyridine derivatives.

Data Tables

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

Table 2: Substituent Effects on Physical Properties

| Compound Name | Substituent Type | Impact on Properties |

|---|---|---|

| N-(3-Chlorophenyl)-trichloro-acetamide | Electron-withdrawing (Cl) | Enhanced crystal stability |

| This compound | Ethynyl (C≡CH) | Potential solubility challenges |

| N-(4-Ethynylphenyl)acetamide | Ethynyl (C≡CH) | Reactivity for further conjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.